N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide
Description
N1-((1-Methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide is an oxalamide derivative characterized by a 1-methylpiperidin-4-ylmethyl group at the N1 position and a p-tolyl (4-methylphenyl) group at the N2 position.
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-3-5-14(6-4-12)18-16(21)15(20)17-11-13-7-9-19(2)10-8-13/h3-6,13H,7-11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSNPWZLBYOJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methylpiperidine-4-Carboxylic Acid
The foundational intermediate for this compound, 1-methylpiperidine-4-carboxylic acid (II), is synthesized via transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid). This method, described in US Patent 8,697,876B2, employs formaldehyde as the hydrogen donor under ambient pressure, with palladium on charcoal (Pd/C) as the catalyst. The reaction proceeds in aqueous formic acid at 90–95°C, achieving quantitative conversion within 6–8 hours. Key advantages include the avoidance of gaseous hydrogen and the production of a high-purity hydrochloride salt after workup with hydrochloric acid.
Critical Parameters :
Formation of N,N-Diethyl-1-Methylpiperidine-4-Carboxamide
The carboxylic acid intermediate (II) is converted to N,N-diethyl-1-methylpiperidine-4-carboxamide (III) via reaction with thionyl chloride (SOCl₂) and diethylamine. Thionyl chloride first activates the carboxylic acid to an acyl chloride, which subsequently reacts with diethylamine in dichloromethane (DCM) at 0–5°C. This step ensures minimal epimerization and achieves >90% yield after aqueous extraction and solvent evaporation.
Optimization Insight :
Lower catalyst loadings (<0.02 wt%) allow reactions at reduced temperatures (60–70°C), preventing discoloration of downstream products.
Oxalamide Core Assembly
Preparation of N-(p-Tolyl)oxalamide
The oxalamide linker is synthesized by reacting oxalyl chloride with p-toluidine in anhydrous tetrahydrofuran (THF) at -10°C. This exothermic reaction requires slow addition to prevent runaway conditions, yielding N-(p-tolyl)oxalamide (IV) as a white crystalline solid after recrystallization from ethyl acetate.
Reaction Conditions :
Coupling of Piperidine and Oxalamide Moieties
The final step involves coupling N,N-diethyl-1-methylpiperidine-4-carboxamide (III) with N-(p-tolyl)oxalamide (IV) using a carbodiimide-based coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of 1-hydroxybenzotriazole (HOBt). Conducted in dimethylformamide (DMF) under nitrogen atmosphere, this reaction achieves 75–85% yield after column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Data :
| Parameter | Value |
|---|---|
| Coupling agent | DCC/HOBt |
| Solvent | DMF |
| Reaction time | 12–16 hours |
| Isolated yield | 78% |
| Purity (post-purification) | >99% (LC-MS) |
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
For large-scale manufacturing, continuous flow reactors are employed to enhance reproducibility and safety. The transfer hydrogenation step (Section 1.1) is adapted to a flow system with immobilized Pd/C catalysts, reducing reaction time to 2–3 hours and minimizing metal leaching.
Purification Strategies
- Crystallization : The final product is purified via anti-solvent crystallization using methanol/water (4:1 v/v), achieving >99.5% purity.
- Chromatography : Preparative HPLC with C18 columns resolves any residual diastereomers, though this is rarely required due to the stereochemical fidelity of earlier steps.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
| Method | Result |
|---|---|
| HPLC (UV 254 nm) | 99.8% purity |
| Karl Fischer | <0.1% H₂O |
| Residual solvents | <50 ppm (GC) |
Challenges and Mitigation Strategies
Discoloration Issues
Early synthetic routes suffered from yellowing during the coupling step, traced to residual Pd catalysts. Implementing a chelating resin wash (e.g., SiliaMetS Thiol) reduced Pd content to <1 ppm, yielding a white crystalline product.
Epimerization Risks
The stereochemical integrity of the piperidine ring is maintained by keeping reaction temperatures below 80°C during acyl chloride formation and using non-polar solvents (e.g., hexane) for extractions.
Chemical Reactions Analysis
Types of Reactions
N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of oxalamides are highly dependent on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Observations:
- R1 Groups: The target compound’s 1-methylpiperidin-4-ylmethyl group is less bulky than adamantyl but more conformationally restricted compared to pyrrolidinyl . This may enhance solubility compared to adamantyl-containing analogs while maintaining moderate lipophilicity.
- R2 Groups:
- The p-tolyl group in the target compound is less polar than 4-chlorophenyl (Compounds 13–15) but more hydrophobic than pyridylethyl (S336) . This balance may optimize membrane permeability for central nervous system (CNS) targeting.
Biological Activity
N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound classified as an oxalamide. Its unique structure, featuring a piperidine ring and a tolyl group, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves:
- Reactants : 1-methylpiperidine and p-tolyl isocyanate.
- Intermediate Formation : Reaction with oxalyl chloride.
- Solvent and Conditions : Commonly uses dichloromethane as a solvent and triethylamine as a base under controlled temperature conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of various enzymes or receptors, leading to diverse biological effects. The exact pathways are still under investigation, but preliminary studies suggest potential interactions with:
- Enzymes : Possible inhibition or activation of key metabolic enzymes.
- Receptors : Binding affinity towards certain receptor types that may influence cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary data suggest that this compound may have anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Comparison with Similar Compounds
The biological activity of this compound can be compared to other oxalamides and piperidine derivatives:
Q & A
Basic: What are the critical steps and intermediates in synthesizing N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide?
Methodological Answer:
Synthesis typically involves:
Piperidine Intermediate Preparation : React 1-methylpiperidin-4-ylmethanol with activating agents (e.g., thionyl chloride) to form a reactive intermediate (e.g., chloride).
Oxalamide Core Formation : Couple the intermediate with oxalyl chloride, followed by reaction with p-toluidine to form the oxalamide bond .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (ethanol/water) to isolate the final product. Validate purity via HPLC (>95%) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylpiperidinyl protons at δ ~2.3–3.0 ppm, aromatic p-tolyl signals at δ ~6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₂₁H₂₉N₃O₂: 355.226 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect byproducts .
Basic: How is the initial biological activity of this compound screened in vitro?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., for σ receptors or 5-HT receptors) to measure IC₅₀ values .
- Cellular Viability Assays : MTT or ATP-lite assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent .
Advanced: What strategies optimize reaction yields during oxalamide bond formation?
Methodological Answer:
- Solvent Selection : Use anhydrous DMF or dichloromethane to minimize hydrolysis of oxalyl chloride intermediates .
- Temperature Control : Maintain reactions at 0–5°C during coupling to prevent side reactions (e.g., over-acylation) .
- Catalytic Bases : Add triethylamine (1.2 equiv) to neutralize HCl byproducts and drive the reaction forward .
Advanced: How can researchers resolve contradictions in reported biological target affinities?
Methodological Answer:
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key binding residues .
- Functional Assays : Compare cAMP accumulation or calcium flux in transfected cells to confirm receptor modulation .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., GROMACS) over 100 ns to assess binding mode retention .
- QSAR Modeling : Use Random Forest or SVM models trained on oxalamide derivatives to predict IC₅₀ values for new analogs .
Advanced: What in vivo models are suitable for evaluating neuropharmacological effects?
Methodological Answer:
- Rodent Behavioral Tests : For anxiolytic activity, use elevated plus maze (EPM) or open field tests; dose ranges (1–10 mg/kg, i.p.) .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain-to-plasma ratios via LC-MS/MS after oral administration .
- Toxicity Screening : Assess hepatotoxicity via serum ALT/AST levels and histopathology in BALB/c mice .
Advanced: How does the methylpiperidinyl group influence regioselectivity in derivatization reactions?
Methodological Answer:
- Steric Effects : The 1-methyl group on piperidine directs electrophilic substitutions (e.g., nitration) to the para position of the p-tolyl group .
- Hydrogen Bonding : Piperidine’s tertiary nitrogen participates in H-bonding with carbonyl groups, stabilizing intermediates during alkylation .
- Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) to selectively reduce nitro groups without affecting the oxalamide .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Core Modifications : Replace p-tolyl with substituted aryl groups (e.g., 4-fluorophenyl) to assess electronic effects on receptor affinity .
- Side Chain Variations : Introduce polar groups (e.g., hydroxyl, carboxyl) on the piperidine ring to improve solubility .
- Bioisosteres : Substitute oxalamide with urea or thiourea to evaluate metabolic stability .
Advanced: What protocols ensure compound stability during long-term storage?
Methodological Answer:
- Storage Conditions : Lyophilize and store at −20°C under argon in amber vials to prevent oxidation .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for hydrolysis .
- Formulation : Prepare as a DMSO stock solution (10 mM) and aliquot to avoid freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
